Phosphonate
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Overview
Description
Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-to-phosphorus (C—P) bond. These compounds are known for their resistance to biochemical, thermal, and photochemical decomposition . Phosphonates are widely used in various applications, including agriculture, medicine, and industry, due to their unique chemical properties .
Preparation Methods
Phosphonates can be synthesized through several methods, including:
Michaelis-Arbuzov Reaction: This reaction involves the conversion of trialkyl phosphites to phosphonate esters using alkyl halides.
Kabachnik-Fields Reaction: This method involves the reaction of phosphorous acid with aldehydes and amines to produce aminophosphonates.
Pudovik Reaction: This reaction involves the addition of phosphorous acid to alkenes or alkynes to form phosphonates.
Industrial Production: Industrially, phosphonates are produced by the reaction of phosphorous acid with formaldehyde and ammonia to form nitrilotris(methylenephosphonic acid).
Chemical Reactions Analysis
Phosphonates undergo various chemical reactions, including:
Oxidation: Phosphonates can be oxidized to form phosphonic acids.
Reduction: Reduction of phosphonates can lead to the formation of phosphines.
Substitution: Phosphonates can undergo nucleophilic substitution reactions with halides to form new phosphonate derivatives.
Common Reagents and Conditions: Common reagents include alkyl halides, aldehydes, and amines.
Major Products: The major products formed from these reactions include phosphonic acids, phosphines, and various this compound derivatives.
Scientific Research Applications
Phosphonates have a wide range of scientific research applications:
Mechanism of Action
Phosphonates exert their effects through various mechanisms:
Enzyme Inhibition: Phosphonates mimic the structure of phosphate esters and inhibit enzymes that utilize phosphate esters as substrates.
Molecular Targets: The primary molecular targets of phosphonates are enzymes involved in phosphate metabolism.
Pathways Involved: Phosphonates interfere with biochemical pathways that involve phosphate esters, leading to the inhibition of key metabolic processes.
Comparison with Similar Compounds
Phosphonates are unique compared to other organophosphorus compounds due to their stable C—P bond. Similar compounds include:
Phosphates: Unlike phosphonates, phosphates have a P—O bond and are more prone to hydrolysis.
Phosphinates: Phosphinates have a P—H bond and are used in similar applications but have different chemical properties.
Phosphites: Phosphites contain a P—O bond and are used as reducing agents in organic synthesis.
Phosphonates stand out due to their stability and resistance to decomposition, making them valuable in various applications .
Properties
InChI |
InChI=1S/HO3P/c1-4(2)3/h(H,1,2,3)/p-1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZVMMHDMIWARA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3P- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422536 |
Source
|
Record name | Phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50422536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.972 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60118-28-7 |
Source
|
Record name | Phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50422536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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